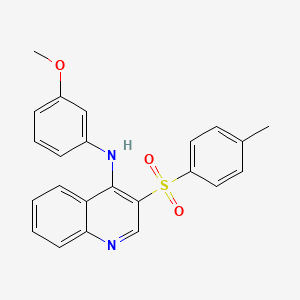

N-(3-methoxyphenyl)-3-tosylquinolin-4-amine

Description

N-(3-Methoxyphenyl)-3-tosylquinolin-4-amine is a quinoline derivative characterized by a 4-amino group substituted with a 3-methoxyphenyl moiety and a tosyl (p-toluenesulfonyl) group at position 3 of the quinoline ring. The tosyl group at position 3 introduces electron-withdrawing properties, which may influence solubility, stability, and receptor binding compared to analogs with electron-donating substituents .

Properties

IUPAC Name |

N-(3-methoxyphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S/c1-16-10-12-19(13-11-16)29(26,27)22-15-24-21-9-4-3-8-20(21)23(22)25-17-6-5-7-18(14-17)28-2/h3-15H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKVDPZVSOAOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-tosylquinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the quinoline derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Methoxyphenyl Group: The final step involves the nucleophilic substitution reaction where the methoxyphenyl group is introduced using a suitable methoxyphenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3-tosylquinolin-4-amine can undergo various chemical

Biological Activity

N-(3-methoxyphenyl)-3-tosylquinolin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a comprehensive overview of the biological activity associated with this compound, including relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its quinoline core, which is known for various pharmacological properties. The presence of the tosyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

- Case Study 1 : A study assessed the cytotoxicity of this compound against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Results indicated that the compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, aligning with trends observed in other quinoline derivatives .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also garnered attention. This compound was tested for its efficacy against a range of bacterial pathogens.

- Case Study 2 : In vitro studies demonstrated that this compound showed moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggested that modifications in the substituents on the quinoline ring could enhance or diminish its antibacterial efficacy .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells, leading to increased apoptosis.

- Antioxidant Properties : Quinoline derivatives often exhibit antioxidant activity, which can contribute to their anticancer effects by reducing oxidative stress within cells .

- Targeting Specific Pathways : The compound may interact with specific cellular pathways involved in tumor growth and bacterial resistance mechanisms.

Table 1: Anticancer Activity Against Different Cell Lines

Table 2: Antimicrobial Activity Against Bacterial Strains

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(3-methoxyphenyl)-3-tosylquinolin-4-amine typically involves multi-step organic reactions, including the formation of the quinoline core and subsequent functionalization. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit antimicrobial properties. For instance, quinoline derivatives have been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, showing significant inhibition at low concentrations. The presence of specific functional groups, such as methoxy and tosyl groups, enhances their activity against these pathogens .

Anticancer Properties

This compound has shown promising results in anticancer assays. Research indicates that quinoline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds with a similar structure have been reported to inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .

Inhibition of Enzymatic Activity

The compound may also serve as an inhibitor of key enzymes involved in disease processes. Inhibitors targeting Janus kinase (JAK) pathways have been identified among quinoline derivatives, which could lead to novel treatments for inflammatory diseases . The structural modifications in this compound may enhance its selectivity and efficacy as a therapeutic agent.

Case Studies

Several case studies highlight the effectiveness of quinoline derivatives in clinical settings:

-

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound, against resistant strains of bacteria. Results indicated that certain modifications led to enhanced activity compared to standard antibiotics . -

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells through apoptosis induction mechanisms. This finding supports further investigation into its potential as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Group Variations

Quinoline-4-amine derivatives exhibit significant structural diversity, primarily through substitutions at positions 3, 6, and 7 of the quinoline core. Key comparisons include:

N-(3-Methoxyphenyl)-7-(3-Phenylpropoxy)quinolin-4-Amine

- Substituents : 7-(3-phenylpropoxy) alkoxy group, 4-N-(3-methoxyphenyl).

- Biological Activity : Demonstrates potent antitumor activity with IC50 values of 2.56–3.67 µM against HCT-116, RKO, A2780, and HeLa cell lines.

- Mechanism : Inhibits colorectal cancer growth via the ATG5-dependent autophagy pathway .

- Comparison : The absence of a tosyl group and presence of a 7-alkoxy substituent enhance antitumor efficacy, suggesting that bulky alkoxy groups at position 7 may optimize cellular uptake or target binding.

6-Bromo-N-(3-(Difluoromethyl)Phenyl)quinolin-4-Amine

- Substituents : 6-bromo, 4-N-(3-difluoromethylphenyl).

- Applications : Serves as a scaffold for drug discovery due to its modular synthesis and tunable properties .

N-(3-Chloro-4-Fluorophenyl)-7-Methoxyquinolin-4-Amine Derivatives

- Substituents : Varied alkoxy and halogen groups at positions 6 and 6.

- Biological Activity : Exhibit antibacterial activity (e.g., compound 7 in with MIC values < 1 µg/mL against Gram-positive pathogens) .

- Comparison : Halogen substitutions (Cl, F) at the aniline moiety correlate with antibacterial efficacy, whereas the target compound’s 3-methoxyphenyl group may prioritize antitumor selectivity.

Structure-Activity Relationship (SAR) Insights

- Nitro Group (e.g., NQ15): Enhances electrophilicity but may increase toxicity, as seen in 3-nitroquinoline derivatives .

- Position 7 Substitutions :

- Aniline Modifications :

Pharmacological and Mechanistic Differences

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.